N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound with potential applications in various scientific fields. It consists of a complex molecular structure that integrates elements of thienopyrimidine and triazole, making it a unique and versatile chemical entity.
Scientific Research Applications
In Chemistry
Synthesis of novel derivatives: : As a precursor in creating a variety of new chemical entities.
Catalysis: : Potential use as a ligand in catalytic processes.
In Biology
Drug design: : Exploration as a pharmacophore in developing therapeutic agents.
Biological assays: : Utilization in binding studies with enzymes or receptors.
In Medicine
Antimicrobial agents: : Potential evaluation as an antimicrobial or antifungal compound.
Anticancer research: : Examination for anti-proliferative effects on cancer cells.
In Industry
Material science: : Integration into the design of new materials with unique properties.
Agriculture: : Potential development as a pesticide or herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves multi-step reactions. A common route includes:
Synthesis of the thienopyrimidine core by cyclization of appropriate thiophene and pyrimidine derivatives under reflux conditions.
Introduction of the 2,4-dioxo functionality through selective oxidation reactions.
Coupling of the 2-(1H-1,2,4-triazol-1-yl)acetyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production often employs scalable chemical processes:
Bulk synthesis of intermediates under controlled conditions.
Optimization of reaction parameters to enhance yield and purity.
Use of catalysis to increase efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen functionalities under controlled conditions.
Reduction: : Conversion to alcohol or amine derivatives using reducing agents like sodium borohydride.
Substitution: : Replacement of specific functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to corresponding alcohols or amines.
Substitution: : Generation of derivatives with varied functional groups.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exerts its effects can be linked to its molecular interactions with specific biological targets. It may:
Bind to enzyme active sites: : Inhibiting or modulating enzymatic activity.
Interact with cellular receptors: : Altering signal transduction pathways.
Influence gene expression: : Affecting cellular processes and function.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide stands out due to its unique integration of thienopyrimidine and triazole structures. Similar compounds include:
2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidines: : Possess a simpler structure and are less versatile.
1H-1,2,4-triazol-1-yl derivatives: : Have a broader range of biological activities but lack the dual functionality present in the target compound.
This compound is truly a compound of significant interest, offering potential insights and applications across various scientific domains. How does this fit into your current research interests?
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c19-9(5-17-7-13-6-15-17)14-2-3-18-11(20)10-8(1-4-22-10)16-12(18)21/h1,4,6-7H,2-3,5H2,(H,14,19)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXCHCVQOCDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.